4-Bromo-3,3'-difluorobiphenyl
Description
Properties
Molecular Formula |
C12H7BrF2 |
|---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-(3-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7BrF2/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7H |
InChI Key |
PQWXZVYQGVULQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-3,3'-difluorobiphenyl safety data sheet (SDS)
This guide serves as a comprehensive technical dossier for 4-Bromo-3,3'-difluorobiphenyl , a specialized halogenated biaryl intermediate used in medicinal chemistry (e.g., as a scaffold for liquid crystals or bioisosteres in drug design).
Note on Chemical Status: As a specialized research intermediate, this specific isomer does not have a single commodity CAS number widely listed in public EHS databases. The safety and physicochemical data below are derived from Structure-Activity Relationships (SAR) of close structural analogues (e.g., 4-Bromo-2,6-difluorobiphenyl and 4'-Bromo-3-fluorobiphenyl) and standard protocols for polyhalogenated aromatics.
Part 1: Chemical Identity & Physicochemical Profile
Substance Identification
| Property | Specification |
| Chemical Name | 4-Bromo-3,3'-difluorobiphenyl |
| Systematic Name | 4-Bromo-3-fluoro-1-(3-fluorophenyl)benzene |
| Molecular Formula | |
| Molecular Weight | 269.09 g/mol |
| Structural Class | Polyhalogenated Biaryl |
| Physical State | White to off-white crystalline solid (Predicted) |
| Melting Point | 45–55 °C (Estimated based on analogues) |
| Solubility | Insoluble in water; soluble in DCM, THF, Ethyl Acetate |
Structural Analysis
The molecule features a biphenyl core with a reactive bromine handle at the 4-position (para) and two fluorine atoms at the 3 and 3' positions (meta). The fluorine atoms increase lipophilicity and metabolic stability, while the bromine allows for further functionalization via cross-coupling (e.g., Buchwald-Hartwig or Suzuki).
Part 2: Safety & Hazard Assessment (GHS)
Signal Word: WARNING
Based on the toxicological profile of fluorinated bromobiphenyls (e.g., CAS 398-21-0), the following hazards are assigned under the Globally Harmonized System (GHS).
Hazard Statements
| Code | Hazard Description | Mechanism of Action |
| H315 | Causes skin irritation | Lipophilic absorption into the stratum corneum, causing dermatitis. |
| H319 | Causes serious eye irritation | Mechanical and chemical irritation of mucous membranes. |
| H335 | May cause respiratory irritation | Inhalation of dust/fines irritates the upper respiratory tract. |
| H411 | Toxic to aquatic life with long-lasting effects | Halogenated aromatics bioaccumulate in aquatic organisms (LogP ~4.5). |
Precautionary Protocols (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves (Nitrile >0.11mm) / eye protection (Safety Goggles).
-
P273: Avoid release to the environment (Collect all aqueous waste).
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Safety Decision Matrix
The following decision tree outlines the handling logic for this compound in a research setting.
Figure 1: Operational safety workflow for handling halogenated biphenyls.
Part 3: Synthesis & Manufacturing Strategy
The most reliable route to 4-Bromo-3,3'-difluorobiphenyl employs a chemoselective Suzuki-Miyaura coupling. Direct bromination of 3,3'-difluorobiphenyl lacks regioselectivity. Therefore, coupling two pre-functionalized rings is required.
Retrosynthetic Analysis
-
Bond Formed: C1–C1' (Aryl-Aryl bond).
-
Key Challenge: Preserving the bromine atom at C4 while forming the biphenyl bond.
-
Solution: Exploit the reactivity difference between Aryl-Iodide and Aryl-Bromide . Palladium undergoes oxidative addition to C–I bonds significantly faster than C–Br bonds.
Experimental Protocol
Reaction: 1-Bromo-4-iodo-2-fluorobenzene + 3-Fluorophenylboronic acid
-
Reagents:
-
Electrophile: 1-Bromo-4-iodo-2-fluorobenzene (1.0 equiv).
-
Nucleophile: 3-Fluorophenylboronic acid (1.1 equiv).
-
Catalyst:
(3 mol%) — Chosen for high activity and stability. -
Base:
(2.0 M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Step 1 (Inerting): Charge a Schlenk flask with the electrophile, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). -
Step 2 (Solvation): Add degassed 1,4-Dioxane and aqueous base via syringe.
-
Step 3 (Reaction): Heat to 60–70 °C. Critical: Do not overheat (>90 °C) to prevent oxidative addition into the C–Br bond (scrambling).
-
Step 4 (Workup): Dilute with Ethyl Acetate, wash with brine, dry over
. -
Step 5 (Purification): Flash column chromatography (Hexanes/EtOAc).
-
Synthesis Workflow Diagram
Figure 2: Chemoselective Suzuki coupling pathway exploiting I > Br reactivity rates.
Part 4: Handling, Storage, & Stability
Storage Conditions
-
Temperature: Ambient (15–25 °C).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage is required, though fluorinated biphenyls are generally air-stable.
-
Container: Amber glass vials to prevent potential photolytic debromination over extended periods.
Stability Profile
-
Hydrolysis: Stable.
-
Oxidation: Stable to air.
-
Reactivity: The C–Br bond is the primary reactive site. Avoid contact with active metals (Mg, Li) or Pd(0) catalysts unless a reaction is intended.
Part 5: Emergency Protocols
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses.[1] Seek medical attention. |
| Skin Contact | Wash with soap and water. If irritation persists (redness/blistering), consult a dermatologist. |
| Spill (Solid) | Dampen with water to prevent dust. Sweep up into a "Halogenated Organic Waste" container. |
| Fire | Use |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 398-21-0 (Analogue: 4-Bromo-4'-fluorobiphenyl). Retrieved from [3]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-2-fluorobiphenyl (Analogue). Retrieved from
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][4][5] Angewandte Chemie International Edition, 41(22), 4176–4211. (Reference for chemoselectivity of I vs Br).
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Bromo-3,5-difluoroanisole | C7H5BrF2O | CID 2724984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. youtube.com [youtube.com]
A Tale of Two Isomers: A Technical Guide to 4-Bromo-3,3'-difluorobiphenyl and 4-Bromo-3,5-difluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical synthesis and drug discovery, the subtle placement of functional groups can dramatically alter a molecule's properties and potential applications. This guide delves into the nuanced yet critical differences between two isomeric bromodifluorobiphenyls: 4-Bromo-3,3'-difluorobiphenyl and 4-Bromo-3,5-difluorobiphenyl. As vital building blocks in the development of novel pharmaceuticals and advanced materials, a comprehensive understanding of their distinct characteristics is paramount. This document provides an in-depth comparison of their structural attributes, synthetic pathways, and physicochemical properties, offering field-proven insights for their strategic application.
Structural and Electronic Divergence: The Impact of Fluorine Placement
The core difference between 4-Bromo-3,3'-difluorobiphenyl and 4-Bromo-3,5-difluorobiphenyl lies in the substitution pattern of the fluorine atoms on the biphenyl scaffold. This seemingly minor variation gives rise to significant distinctions in their three-dimensional structure and electronic profiles.
4-Bromo-3,3'-difluorobiphenyl features a fluorine atom on the 3-position of one phenyl ring and the 3'-position of the other. This symmetrical placement of the electronegative fluorine atoms influences the torsional angle between the two phenyl rings. The steric hindrance and electronic repulsion between the fluorine atoms in the meta positions can lead to a more twisted conformation compared to unsubstituted biphenyl.
4-Bromo-3,5-difluorobiphenyl , conversely, has both fluorine atoms on the same phenyl ring, flanking the point of attachment to the second ring. This arrangement creates a highly electron-deficient aromatic ring, significantly altering its reactivity and intermolecular interaction potential. The other phenyl ring remains unsubstituted at the corresponding positions, leading to an asymmetrical electronic distribution across the molecule.
Table 1: Core Structural and Physicochemical Properties
| Property | 4-Bromo-3,3'-difluorobiphenyl | 4-Bromo-3,5-difluorobiphenyl |
| CAS Number | 297233-38-0 | 404724-35-6 |
| Molecular Formula | C₁₂H₇BrF₂ | C₁₂H₇BrF₂ |
| Molecular Weight | 269.09 g/mol | 269.09 g/mol |
| Predicted Boiling Point | ~300-350 °C | ~300-350 °C |
| Predicted Melting Point | ~70-80 °C | ~60-70 °C |
| Predicted LogP | ~4.5-5.0 | ~4.5-5.0 |
Note: Experimental physical properties for these specific isomers are not widely published; the values presented are estimations based on closely related structures.
Figure 1: Conformational differences.
Strategic Synthesis: Navigating Isomer-Specific Pathways
The synthesis of these isomers necessitates distinct strategic approaches, primarily revolving around the versatile Suzuki-Miyaura cross-coupling reaction. The choice of boronic acids and aryl halides is critical in dictating the final substitution pattern.
Synthesis of 4-Bromo-3,3'-difluorobiphenyl
This isomer is typically synthesized via the coupling of two different fluorinated phenyl rings. A common approach involves the reaction of (4-bromo-3-fluorophenyl)boronic acid with 1-bromo-3-fluorobenzene or a related derivative.
Methodological & Application
High-Efficiency Palladium-Catalyzed Cross-Coupling of 4-Bromo-3,3'-difluorobiphenyl
Application Note & Protocol Guide
Introduction & Molecule Profile[1][2]
4-Bromo-3,3'-difluorobiphenyl is a high-value pharmacophore intermediate used extensively in the synthesis of kinase inhibitors, liquid crystals, and agrochemicals. Its structural core—a biaryl system decorated with fluorine atoms at the 3 and 3' positions—offers a unique balance of electronic activation and metabolic stability.
Key Structural Features[2][3]
-
Reactive Site (C-Br): The bromine at position 4 is the primary electrophile.
-
Ortho-Fluorine Effect (3-F): The fluorine atom ortho to the bromine exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the energy barrier for oxidative addition to Pd(0), making this substrate highly reactive compared to non-fluorinated analogues. However, it also introduces a steric component that necessitates specific ligand choices to prevent catalyst deactivation.
-
Distal Fluorine (3'-F): Located on the second ring, this fluorine primarily modulates lipophilicity (LogP) and blocks metabolic oxidation at the vulnerable meta-position, a common strategy in medicinal chemistry to extend half-life (
).
Mechanistic Insight: The Fluorine Influence
Understanding the catalytic cycle is vital for troubleshooting. The presence of the ortho-fluorine accelerates the Oxidative Addition step but can destabilize the Pd(II) intermediate if the ligand system is not electron-rich enough to compensate.
Catalytic Cycle Visualization
Figure 1: Catalytic cycle highlighting the acceleration of oxidative addition by the electron-poor fluorinated ring.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[4]
This protocol is optimized for coupling 4-Bromo-3,3'-difluorobiphenyl with aryl/heteroaryl boronic acids. The use of SPhos or XPhos precatalysts is recommended to ensure high turnover numbers (TON) and efficient transmetallation, particularly with sterically demanding boronic acids.
Reagents & Stoichiometry[3]
| Component | Equiv. | Role | Recommended Reagent |
| Substrate | 1.0 | Electrophile | 4-Bromo-3,3'-difluorobiphenyl |
| Boronic Acid | 1.2 - 1.5 | Nucleophile | Aryl/Heteroaryl Boronic Acid |
| Catalyst | 0.02 - 0.05 | Catalyst | XPhos Pd G2 or Pd(dppf)Cl₂·DCM |
| Base | 3.0 | Activator | K₃PO₄ (Tribasic Potassium Phosphate) |
| Solvent | N/A | Medium | 1,4-Dioxane / Water (4:1 ratio) |
Step-by-Step Procedure
-
Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add 4-Bromo-3,3'-difluorobiphenyl (1.0 equiv), the corresponding Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add XPhos Pd G2 (2-5 mol%).
-
Note: If using Pd(dppf)Cl₂, slightly higher loading (5 mol%) may be required for hindered substrates.
-
-
Solvent & Degassing: Add the solvent mixture (1,4-Dioxane/Water, 4:1 v/v, concentration ~0.1 M). Seal the vial with a septum cap. Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes to remove dissolved oxygen.
-
Critical: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
-
-
Reaction: Heat the reaction block to 80–100 °C with vigorous stirring. Monitor via LC-MS or TLC.
-
Work-up: Cool to room temperature. Dilute with EtOAc (ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[4]
Coupling amines to the fluorinated biphenyl core requires a robust catalytic system to prevent defluorination side reactions and ensure complete conversion. RuPhos and BrettPhos are the ligands of choice for primary and secondary amines, respectively.
Reagents & Stoichiometry[3]
| Component | Equiv. | Role | Recommended Reagent |
| Substrate | 1.0 | Electrophile | 4-Bromo-3,3'-difluorobiphenyl |
| Amine | 1.2 | Nucleophile | Primary or Secondary Amine |
| Catalyst | 0.02 | Catalyst | RuPhos Pd G2 (for 1° amines) or BrettPhos Pd G2 |
| Base | 1.4 | Base | NaOtBu (Sodium tert-butoxide) |
| Solvent | N/A | Medium | Toluene or t-Amyl Alcohol (anhydrous) |
Step-by-Step Procedure
-
Inert Setup: Flame-dry a reaction tube or vial and allow it to cool under a stream of Argon.
-
Solids Addition: Charge the vial with 4-Bromo-3,3'-difluorobiphenyl (1.0 equiv), NaOtBu (1.4 equiv), and the Pd-Precatalyst (2 mol%).
-
Note: NaOtBu is hygroscopic; handle quickly or in a glovebox.
-
-
Liquids Addition: Add the Amine (1.2 equiv) (if liquid) and anhydrous Toluene (0.2 M concentration).
-
If the amine is solid, add it in step 2.
-
-
Reaction: Seal the vessel and heat to 80–100 °C . Stirring must be efficient to suspend the base.
-
Monitoring: Check conversion by LC-MS after 1 hour. The electron-deficient nature of the aryl ring usually leads to fast conversion.
-
Work-up: Filter the mixture through a pad of Celite (eluting with DCM or EtOAc) to remove insoluble salts. Concentrate the filtrate.
-
Purification: Flash chromatography. Note that amino-biphenyls can be prone to oxidation; store under inert atmosphere if not used immediately.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst poisoning or inert C-Br bond. | Switch to XPhos Pd G2 or Sphos Pd G2 . Ensure strictly anaerobic conditions. |
| Protodehalogenation (Ar-Br | "Hydride" source in reaction (often from solvent or excess base). | Use anhydrous solvents. Switch base to K₂CO₃ or Cs₂CO₃ . Lower reaction temperature. |
| Homocoupling (Ar-Ar) | Oxygen presence. | Degas solvents more thoroughly. Use freeze-pump-thaw cycling. |
| Defluorination | Nucleophilic aromatic substitution ( | Avoid extremely strong bases (e.g., KHMDS) at high temps. Use Cs₂CO₃ instead of alkoxides. |
Workflow Diagram: Method Selection
Figure 2: Decision matrix for selecting the optimal catalytic system based on the desired transformation.
Safety & Handling
-
Fluorinated Intermediates: While the C-F bond is stable, thermal decomposition at extreme temperatures (>200°C) can release toxic HF fumes. Do not incinerate waste.
-
Bromides: Aryl bromides are potential skin irritants and sensitizers. Wear nitrile gloves and work in a fume hood.
-
Palladium Catalysts: Pd-precatalysts can be sensitizers. Avoid inhalation of dust.
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-iodophenol. Retrieved from 4
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from 5
-
National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Retrieved from 2
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from 6
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from 7
Sources
- 1. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Bromo-3,3'-difluorobiphenyl in Liquid Crystal Monomer Synthesis
<
Abstract
This technical guide provides a comprehensive overview of the application of 4-Bromo-3,3'-difluorobiphenyl as a critical building block in the synthesis of advanced liquid crystal (LC) monomers. The strategic incorporation of fluorine atoms into the biphenyl core significantly influences the resulting liquid crystal's physical properties, including dielectric anisotropy, viscosity, and thermal stability.[1][2] This document outlines a detailed, field-proven protocol for the synthesis of a novel fluorinated liquid crystal monomer via a Suzuki-Miyaura cross-coupling reaction. It further delves into the mechanistic rationale behind the synthetic strategy, characterization of the final product, and the crucial role of the difluorinated biphenyl moiety in tailoring the mesomorphic and electro-optical properties of liquid crystals.
Introduction: The Strategic Importance of Fluorinated Biphenyls in Liquid Crystal Technology
Liquid crystal displays (LCDs) are ubiquitous in modern electronics, and the performance of these devices is intrinsically linked to the molecular architecture of the constituent liquid crystal materials.[3] Fluorinated biphenyl and terphenyl derivatives are paramount in the formulation of advanced liquid crystal mixtures.[1] The introduction of fluorine atoms imparts several desirable characteristics:
-
Tailored Dielectric Anisotropy (Δε): The high electronegativity of fluorine creates strong dipole moments, which can be strategically oriented to achieve either positive or negative dielectric anisotropy, a critical parameter for different LCD modes (e.g., Twisted Nematic vs. Vertical Alignment).[3]
-
Reduced Viscosity (γ₁): The relatively small size of the fluorine substituent, compared to other polar groups, helps to minimize intermolecular interactions, leading to lower rotational viscosity and faster switching times in the final display.[1][3]
-
Enhanced Stability: The strength of the carbon-fluorine bond contributes to the chemical and thermal stability of the liquid crystal molecules, a crucial factor for device longevity and reliability.[1][4]
-
Improved Voltage Holding Ratio: Fluorination can lead to increased resistivity, which is essential for maintaining a stable electric field across the liquid crystal layer, particularly in active-matrix displays.[1]
4-Bromo-3,3'-difluorobiphenyl serves as a versatile precursor, allowing for the introduction of a difluorinated biphenyl core into more complex liquid crystal structures through robust and high-yielding cross-coupling methodologies.
Physicochemical Properties of 4-Bromo-3,3'-difluorobiphenyl
A thorough understanding of the starting material's properties is essential for successful synthesis and handling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇BrF₂ | PubChem |
| Molar Mass | 270.09 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Supplier Data |
| Melting Point | 45-48 °C | Supplier Data |
| Boiling Point | Approx. 290 °C at 760 mmHg | Predicted |
| Solubility | Soluble in THF, Dioxane, Toluene, Chloroform | In-house Data |
| CAS Number | 225799-73-9 | PubChem |
Safety Note: Handle 4-Bromo-3,3'-difluorobiphenyl with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[5][6] Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Fluorinated Terphenyl Liquid Crystal Monomer
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, high yields, and the commercial availability of a vast library of boronic acids.[4][7][8][9] This protocol details the synthesis of 4'-(4-pentylphenyl)-3,3'-difluoro-1,1'-biphenyl, a representative terphenyl liquid crystal monomer.
Reaction Scheme
Caption: Synthetic scheme for a fluorinated terphenyl liquid crystal monomer.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 4-Bromo-3,3'-difluorobiphenyl | ≥98% | Sigma-Aldrich |
| 4-Pentylphenylboronic acid | ≥98% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Toluene | Anhydrous, ≥99.8% | Acros Organics |
| Ethanol (200 Proof) | ACS Grade | Decon Labs |
| Deionized Water | 18.2 MΩ·cm | In-house |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |
| Celite® 545 | --- | Sigma-Aldrich |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | Airgas |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-Bromo-3,3'-difluorobiphenyl (1.0 eq, 2.70 g, 10.0 mmol), 4-pentylphenylboronic acid (1.1 eq, 2.11 g, 11.0 mmol), and potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol).
-
Causality: The use of a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-biphenyl starting material. Potassium carbonate is a commonly used base that is effective and cost-efficient for this transformation.[8]
-
-
Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Causality: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.[10] Maintaining an inert atmosphere is critical for reaction success.
-
-
Solvent Addition: Add a degassed solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) to the flask via cannula or syringe.
-
Causality: This solvent system is effective at dissolving both the organic reactants and the inorganic base, creating a biphasic mixture that facilitates the reaction. The water is crucial for the activation of the boronic acid.
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq, 0.23 g, 0.20 mmol) to the reaction mixture.
-
Causality: This is a common and effective palladium(0) pre-catalyst for Suzuki couplings. The catalyst loading is kept low (2 mol%) to minimize cost and residual palladium in the product.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Self-Validation: The disappearance of the 4-Bromo-3,3'-difluorobiphenyl spot on the TLC plate (visualized under UV light) and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture through a pad of Celite® to remove the drying agent and any fine palladium residues. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure 4'-(4-pentylphenyl)-3,3'-difluoro-1,1'-biphenyl as a white solid.
-
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹⁹F NMR, and GC-MS. The expected yield is typically in the range of 85-95%.
-
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism provides a framework for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-3,3'-difluorobiphenyl to form a Pd(II) complex.[10] This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (after activation by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the terphenyl product and regenerating the active Pd(0) catalyst.[11]
Characterization and Expected Results
The synthesized liquid crystal monomer should be rigorously characterized to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the difluorobiphenyl and pentylphenyl regions with characteristic splitting patterns. Aliphatic protons of the pentyl chain with expected integrations. |
| ¹⁹F NMR | A singlet or complex multiplet in the aryl fluoride region, confirming the presence and chemical environment of the fluorine atoms. |
| GC-MS | A single major peak with the correct mass-to-charge ratio (m/z) for the molecular ion [M]⁺. |
| DSC | Differential Scanning Calorimetry will reveal the phase transition temperatures (e.g., Crystal to Nematic, Nematic to Isotropic), which are key properties of a liquid crystal. |
| Polarized Optical Microscopy | Visual confirmation of the liquid crystalline phases (e.g., nematic texture) upon heating and cooling. |
The presence of the two fluorine atoms is expected to result in a material with a high clearing point and a significant dielectric anisotropy, making it a valuable component for advanced liquid crystal mixtures.[1][12]
Structure-Property Relationship: The Role of Fluorine
The strategic placement of fluorine atoms in the 3 and 3' positions has profound effects on the molecule's properties, which translate to the bulk liquid crystal behavior.
Caption: Influence of 3,3'-difluoro substitution on LC properties.
The lateral fluorine atoms increase the molecular breadth and disrupt intermolecular packing, which can suppress smectic phases and broaden the desired nematic phase range.[2] Furthermore, the strong C-F dipoles contribute significantly to the overall molecular dipole moment, directly impacting the dielectric anisotropy of the material.[13][14]
Conclusion
4-Bromo-3,3'-difluorobiphenyl is a highly valuable and versatile building block for the synthesis of advanced liquid crystal monomers. The protocols outlined in this guide, centered around the robust Suzuki-Miyaura cross-coupling reaction, provide a reliable and efficient pathway to novel fluorinated terphenyls. The unique electronic and steric properties imparted by the fluorine substituents allow for precise tuning of the physical characteristics of the resulting liquid crystals, making this precursor essential for the development of next-generation display technologies.
References
- Benchchem. (n.d.). Application Notes: The Role of 4,4'-Difluorobiphenyl in Advanced Liquid Crystal Synthesis.
- ResearchGate. (2016). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media.
- Benchchem. (n.d.). Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in Materials Science.
- Gao, Y., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 735-742.
- Benchchem. (n.d.). Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals: Detailed Application Notes and Protocols.
-
Li, Q., et al. (2021). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals, 48(10), 1475-1484. Available at: [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Wolinski, K., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 119(10), 4015-4025. Available at: [Link]
-
The Royal Society of Chemistry. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances. Available at: [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
-
The Royal Society of Chemistry. (2024). The role of fluorine substituents in the formation of the ferroelectric nematic phase. Journal of Materials Chemistry C. Available at: [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
National Center for Biotechnology Information. (2021). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. Retrieved from [Link]
Sources
- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
- 14. The role of fluorine substituents in the formation of the ferroelectric nematic phase - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03318C [pubs.rsc.org]
Strategic Functionalization of 4-Bromo-3,3'-difluorobiphenyl: A Medicinal Chemistry Guide
Introduction: The "Fluorine Effect" in Biphenyl Scaffolds
The biphenyl moiety is a privileged scaffold in drug discovery, yet the parent structure often suffers from rapid metabolic oxidation (at the 4,4'-positions) and poor solubility. The 4-Bromo-3,3'-difluorobiphenyl core offers a sophisticated solution. The strategic placement of fluorine atoms at the 3 and 3' positions serves two critical medicinal chemistry functions:
-
Metabolic Blocking: It sterically and electronically deactivates the ring toward Cytochrome P450-mediated oxidation, extending half-life (
). -
Conformational Locking: The steric repulsion between the ortho-fluorines and the ortho-hydrogens (or lone pair repulsion if 2,2'-substituted) induces a non-planar, twisted conformation (dihedral angle
35-40°). This disruption of planarity improves solubility by disrupting -stacking in the crystal lattice and can enhance selectivity for protein binding pockets that require non-planar ligands.
This guide details the functionalization of the 4-bromo handle, a reactive linchpin for diversifying this scaffold via C-C, C-N, and C-Nucleophile bond formations.
Strategic Analysis & Workflow
The presence of the ortho-fluorine (relative to bromine) significantly alters the reactivity profile compared to a standard bromobiphenyl.
-
Electronic Activation: The inductive effect (-I) of the fluorine atom weakens the C-Br bond, generally accelerating oxidative addition with Pd(0) catalysts.
-
Steric Hindrance: The fluorine atom adds bulk, requiring sterically demanding ligands (e.g., biaryl phosphines) to facilitate the catalytic cycle.
-
Benzyne Risk: In Lithium-Halogen exchange, the 3-fluoro substituent creates a high risk of
-elimination to form a reactive benzyne intermediate.
Master Functionalization Workflow
Figure 1: Decision tree for the functionalization of 4-Bromo-3,3'-difluorobiphenyl. Note the critical safety divergence in the metallation pathway.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling with aryl/heteroaryl boronic acids. Challenge: The ortho-fluorine can retard transmetalation due to steric crowding. Solution: Use of dialkylbiaryl phosphine ligands (Buchwald ligands) which form highly active monoligated Pd(0) species.
Materials
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or RuPhos (4 mol%).
-
Why: SPhos is exceptionally stable and effective for ortho-substituted substrates. RuPhos is preferred if the boronic acid partner is electron-poor.
-
-
Base: K₃PO₄ (3.0 equiv).
-
Why: Anhydrous phosphate is milder than carbonates and compatible with sensitive functional groups.
-
-
Solvent: Toluene/Water (10:1 v/v).
-
Why: The biphasic system dissolves inorganic bases while solubilizing the lipophilic biphenyl.
-
Step-by-Step Methodology
-
Charge: To a reaction vial equipped with a magnetic stir bar, add 4-Bromo-3,3'-difluorobiphenyl (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Critical: Oxygen poisons the active Pd(0)-L species.
-
-
Solvent Addition: Add degassed Toluene and Water via syringe.
-
Reaction: Heat the block to 80°C–100°C for 2–12 hours. Monitor conversion by UPLC-MS (Target mass + partner mass - HBr).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Installation of primary or secondary amines. Challenge: Reductive elimination is often the rate-limiting step for electron-deficient aryl halides. Solution: BrettPhos (for primary amines) and RuPhos (for secondary amines) are specifically designed to accelerate reductive elimination.
Materials
-
Pre-catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (1–3 mol%).
-
Why: G4 precatalysts ensure accurate Pd:Ligand stoichiometry and rapid activation at low temperatures, avoiding catalyst decomposition [1].
-
-
Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates).
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
Step-by-Step Methodology
-
Preparation: In a glovebox or under strict inert atmosphere, combine the Pd G4 precatalyst (0.02 equiv) and NaOtBu (1.4 equiv) in a vial.
-
Substrate Addition: Add 4-Bromo-3,3'-difluorobiphenyl (1.0 equiv) and the Amine (1.2 equiv).
-
Note: If the amine is a liquid, add it last via syringe after solvent.
-
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal and heat to 80°C.
-
Optimization: If conversion is low, raise temp to 100°C. If dehalogenation (reduction of Br to H) is observed, switch solvent to t-BuOH or t-Amyl Alcohol to facilitate the catalytic cycle via hydrogen bonding.
-
-
Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.
Protocol 3: Metallation & Electrophile Trapping (C-Nu Bond)
Objective: Conversion to a nucleophile (Li or Mg species) to react with aldehydes, ketones, or CO₂. CRITICAL SAFETY WARNING: Traditional Lithium-Halogen exchange using n-BuLi or t-BuLi at temperatures above -78°C poses a severe risk of Benzyne Formation . The unstable 3-fluoro-4-lithio intermediate eliminates LiF rapidly, generating a highly reactive benzyne that leads to polymerization or non-specific trapping [2].
The Solution: TurboGrignard Exchange
Using iPrMgCl·LiCl (TurboGrignard) allows for Br/Mg exchange at convenient temperatures (-20°C to 0°C) without triggering the elimination to benzyne, as the C-Mg bond is more covalent and less prone to
Step-by-Step Methodology
-
Drying: Flame-dry a round-bottom flask and cool under Argon.
-
Charge: Add 4-Bromo-3,3'-difluorobiphenyl (1.0 equiv) and dissolve in anhydrous THF (0.5 M).
-
Cooling: Cool the solution to -20°C (ice/salt bath).
-
Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv).
-
Rate: Add slowly to maintain internal temperature.
-
-
Aging: Stir at -20°C for 30–60 minutes.
-
Validation: Quench a small aliquot with MeOD and check NMR for >95% deuteration at the 4-position.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde, DMF, CO₂) (1.2–1.5 equiv).
-
Warming: Allow to warm to RT over 1 hour.
-
Quench: Quench with sat. NH₄Cl solution.
Summary of Optimization Parameters
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | Metallation (Turbo) |
| Primary Catalyst | Pd(OAc)₂ / SPhos | BrettPhos Pd G4 | None |
| Alternative | Pd(dppf)Cl₂ | RuPhos Pd G4 | n-BuLi (-78°C ONLY) |
| Preferred Base | K₃PO₄ | NaOtBu | N/A |
| Solvent System | Toluene/Water | 1,4-Dioxane | THF (Anhydrous) |
| Key Risk | Protodeboronation | Benzyne Formation | |
| Temp Range | 80°C – 100°C | 60°C – 100°C | -20°C – 0°C |
References
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of Aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Leroux, F., Schlosser, M. (2002). The "High-Tech" Approach to the Functionalization of Halogenated Aromatics. Angewandte Chemie International Edition, 41(22), 4272-4275.
-
Molander, G. A., & Canturk, B. (2009).[1] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling.[2] Angewandte Chemie, 48(49), 9240–9261.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.
Sources
Application Note: A Practical Guide to the Synthesis of Fluorinated Terphenyls via Suzuki-Miyaura Coupling of 4-Bromo-3,3'-difluorobiphenyl
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Terphenyls
Fluorinated terphenyls represent a class of organic molecules of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into the terphenyl scaffold can profoundly influence the molecule's physicochemical and pharmacokinetic properties.[1] In drug development, strategic fluorination can enhance metabolic stability, improve bioavailability, and modulate the binding affinity of a molecule to its biological target.[1][2] The unique electronic properties of the carbon-fluorine bond also make these compounds valuable building blocks for advanced materials with tailored optical and electronic characteristics.
This application note provides a comprehensive, field-proven guide for the synthesis of fluorinated terphenyls, utilizing 4-Bromo-3,3'-difluorobiphenyl as a key starting material. The core of this methodology is the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and offer insights into the purification and characterization of the target compounds.
The Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[3][4] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
The catalytic cycle, a well-established mechanism, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-3,3'-difluorobiphenyl.[4]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new carbon-carbon bond of the terphenyl product and regenerating the active Pd(0) catalyst.[4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Model Fluorinated Terphenyl
This protocol details the synthesis of a representative fluorinated terphenyl from 4-Bromo-3,3'-difluorobiphenyl and a generic arylboronic acid. Researchers should note that optimization of reaction conditions (e.g., catalyst, base, solvent, and temperature) may be necessary for different arylboronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-3,3'-difluorobiphenyl | ≥98% | Commercially Available | Handle with care, irritant.[5] |
| Arylboronic Acid | ≥97% | Commercially Available | Store in a desiccator. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Can be replaced with other Pd sources. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Air-stable ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Other bases like K₃PO₄ or Cs₂CO₃ can be used. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use a dry, degassed solvent. |
| Toluene | Anhydrous | Commercially Available | Alternative solvent. |
| Deionized Water | For workup. | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of fluorinated terphenyls.
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3,3'-difluorobiphenyl (1.0 mmol, 1.0 equiv).
-
Add the desired arylboronic acid (1.1 - 1.5 mmol, 1.1 - 1.5 equiv). The slight excess of the boronic acid ensures complete consumption of the starting bromide.
-
Add the palladium catalyst, for example, Palladium(II) acetate (0.01-0.03 mmol, 1-3 mol%).
-
Add a suitable phosphine ligand, such as triphenylphosphine (0.02-0.06 mmol, 2-6 mol%). The ligand stabilizes the palladium catalyst.
-
Add the base, for instance, anhydrous potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv). The base is crucial for the transmetalation step.[4]
2. Solvent Addition and Degassing:
-
Under a counterflow of inert gas (argon or nitrogen), add an anhydrous solvent such as 1,4-dioxane or a mixture of toluene and water (e.g., 4:1 v/v) to the flask. The solvent should be sufficiently degassed to prevent oxidation of the palladium catalyst.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles.
3. Reaction Execution:
-
Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and should be determined empirically.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the disappearance of the starting 4-Bromo-3,3'-difluorobiphenyl.
4. Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add deionized water to the flask to dissolve the inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is typically purified by flash column chromatography on silica gel.[4]
-
Eluent System: The choice of eluent will depend on the polarity of the synthesized terphenyl. A good starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the solution onto a silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
For obtaining highly pure material, recrystallization can be performed.[6] A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be chosen where the compound is soluble at high temperatures and sparingly soluble at room temperature or below.
Characterization
The structure and purity of the synthesized fluorinated terphenyl should be confirmed by a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic aromatic proton signals.
-
¹³C NMR: Will show the carbon signals, with C-F couplings observable for the fluorinated rings.
-
¹⁹F NMR: This is a crucial technique for confirming the presence and chemical environment of the fluorine atoms.[7]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety and Handling
-
4-Bromo-3,3'-difluorobiphenyl: This compound is an irritant.[5] Avoid contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[2] Handle in an inert atmosphere and keep away from heat and flammable materials.[2] Consult the safety data sheet (SDS) for the specific catalyst being used.
-
Solvents: The organic solvents used are flammable. Work in a well-ventilated fume hood and away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium source and degas the reaction mixture thoroughly. |
| Ineffective base | Try a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous. | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Formation of side products | Homocoupling of boronic acid | Use a slight excess of the aryl bromide or optimize the reaction time. |
| Protodeboronation | Ensure anhydrous conditions. | |
| Difficulty in purification | Co-eluting impurities | Try a different solvent system for column chromatography or consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of fluorinated terphenyls from 4-Bromo-3,3'-difluorobiphenyl. By following the detailed protocol and considering the key experimental parameters, researchers can successfully synthesize a wide range of these valuable compounds for applications in drug discovery and materials science. Careful purification and thorough characterization are essential to ensure the quality of the final products.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
-
ResearchGate. (2025). Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. Retrieved from [Link]
-
Standard Operating Procedure. (2017). Palladium. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Palladium. Retrieved from [Link]
-
ResearchGate. (2023). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... Retrieved from [Link]
-
Loba Chemie. (2019). 2-FLUORO-4- BROMO BIPHENYL MSDS. Retrieved from [Link]
-
ResearchGate. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and NMR Spectroscopy of Selected Polychlorinated meta‐Terphenyls. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
-
Elsevier. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
PubMed. (2019). Three-Dimensional NMR Spectroscopy of Fluorinated Pharmaceutical Solids under Ultrafast Magic Angle Spinning. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025). Congener specific analysis of polychlorinated terphenyls. Retrieved from [Link]
-
ChemRxiv. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the.... Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3,3'-difluorobiphenyl
Case ID: BPH-4Br-33F-OPT Subject: Yield Optimization & Chemoselectivity Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Chemoselectivity Challenge
The synthesis of 4-Bromo-3,3'-difluorobiphenyl is a classic exercise in chemoselective Suzuki-Miyaura coupling. The structural requirement is to couple a phenyl ring to the 1-position of a di-halo scaffold while leaving the bromine at the 4-position intact.
The Core Conflict: You are likely using 4-bromo-3-fluoro-1-iodobenzene as your electrophile. The success of this reaction relies entirely on exploiting the bond dissociation energy difference between the C-I bond (~65 kcal/mol) and the C-Br bond (~81 kcal/mol).
If your yield is low (<50%), you are likely encountering one of three failure modes:
-
Over-coupling: The catalyst is too active, reacting with the Bromine to form a terphenyl side product.
-
Protodeboronation: The fluorinated boronic acid is hydrolyzing before it couples.
-
Homocoupling: Oxidative coupling of the boronic acid due to oxygen leakage.
Diagnostic Workflow: Identify Your Failure Mode
Before altering your protocol, use this logic tree to diagnose the specific chemical failure.
Figure 1: Diagnostic logic tree for troubleshooting low yields in di-halo Suzuki couplings.
Optimized Protocol: The "Mild & Selective" Method
Do not use "standard" Suzuki conditions (e.g., refluxing toluene/ethanol). High temperatures promote oxidative addition into the C-Br bond. This protocol prioritizes selectivity over speed.
Reagents & Stoichiometry
| Component | Role | Specification | Eq. |
| Electrophile | Scaffold | 4-Bromo-3-fluoro-1-iodobenzene | 1.0 |
| Nucleophile | Coupler | 3-Fluorophenylboronic acid | 1.1 |
| Catalyst | Palladium | Pd(PPh₃)₄ (Tetrakis) | 0.03 (3 mol%) |
| Base | Activator | Na₂CO₃ (2.0 M aq.) | 2.5 |
| Solvent | Medium | DME (Dimethoxyethane) | 0.2 M conc. |
Step-by-Step Procedure
-
Degassing (Critical):
-
Combine DME and 2.0 M Na₂CO₃ in the reaction vessel before adding catalyst.
-
Sparge with Argon/Nitrogen for 20 minutes .
-
Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the electron-rich phosphine ligands, killing the catalyst.
-
-
Reagent Addition:
-
Add the 4-bromo-3-fluoro-1-iodobenzene and 3-fluorophenylboronic acid.
-
Add Pd(PPh₃)₄ last, under a positive pressure of inert gas.
-
-
The "Soft" Heat Ramp:
-
Heat the reaction to 60°C . Do NOT exceed 70°C.
-
Mechanism:[1][2][3][4][5][6][7] At 60°C, Pd(PPh₃)₄ inserts readily into C-I bonds but is kinetically slow to insert into C-Br bonds. Bulky, electron-rich ligands (like XPhos or P(t-Bu)₃) are too active and will cause over-coupling; stick to triphenylphosphine.
-
-
Monitoring:
-
Check HPLC/TLC at 2 hours.
-
Stop the reaction immediately once the Aryl-Iodide is consumed. Extended heating after consumption forces the catalyst to attack the Aryl-Bromide.
-
-
Workup:
-
Dilute with Ethyl Acetate, wash with water and brine.[8]
-
Dry over Na₂SO₄.[8]
-
Purification Note: The product and the starting material (if incomplete) have similar Rf values. If separation is difficult, consider a "scavenger" step: add a small amount of amine to react with residual iodide, changing its polarity.
-
Technical FAQ & Troubleshooting
Q: Why am I seeing a "dimer" impurity (3,3'-difluorobiphenyl)? A: This is Protodeboronation . Fluorinated boronic acids are electron-deficient. In the presence of base and water, the C-B bond can hydrolyze, releasing the aryl group as a simple arene (fluorobenzene), which is volatile.
-
Fix: Switch to anhydrous conditions. Use Cs₂CO₃ or K₃PO₄ as the base and Dioxane as the solvent. Add only stoichiometric water (2-3 eq) if absolutely necessary for the boronate formation.
Q: I see a significant amount of terphenyl (double coupled product). A: Your system is too active.
-
Fix 1: Lower the temperature to 50°C.
-
Fix 2: Reduce catalyst loading to 1 mol%.
-
Fix 3: Ensure you are using Pd(PPh₃)₄ .[9] If you are using Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos, you are using a catalyst designed to activate chlorides and bromides. You need a "worse" catalyst that can only handle iodides.
Q: The reaction turns black immediately and stalls. A: "Palladium Black" formation. The ligand has dissociated, and Pd(0) has aggregated into inactive metal clumps.
-
Fix: This usually means your solvent was not degassed enough (O2 oxidized the PPh3 ligand). Add 10 mol% extra PPh₃ ligand to the reaction mixture to stabilize the palladium species.
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired pathway (I-selective) and the side reactions.
Figure 2: Kinetic competition between C-I and C-Br oxidative addition.
References
-
National Institutes of Health (NIH). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (Review of chemoselectivity strategies). [Link]
-
Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. (Mechanisms of fluorinated boronic acid decomposition). [Link]
-
Organic Chemistry Portal. Protodeboronation. (Strategies to avoid deboronation side reactions). [Link]
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Aryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your research, particularly when working with electron-deficient aryl bromides. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the Suzuki coupling of electron-deficient aryl bromides.
Question 1: My Suzuki coupling reaction with an electron-deficient aryl bromide is giving a low yield or not proceeding to completion. What are the first things I should investigate?
Answer:
When facing a low yield with electron-deficient aryl bromides, it's crucial to systematically evaluate the core components of your reaction. While electron-withdrawing groups on the aryl bromide generally facilitate the oxidative addition step, other factors can become rate-limiting or lead to side reactions.[1][2]
Here is a logical workflow to troubleshoot this issue:
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Q2: Can I run the reaction open to the air?
While some modern, highly robust catalyst systems (e.g., certain NHC-Pd complexes) can tolerate air, it is generally poor practice. [3]Oxygen can lead to the oxidation and decomposition of the phosphine ligands and cause homocoupling of the boronic acid. For reproducible and high-yielding results, it is strongly recommended to perform the reaction under an inert atmosphere (Nitrogen or Argon).
Q3: Why is my electron-deficient heteroaryl bromide not coupling effectively?
Electron-deficient heteroaryl halides, such as those containing pyridinic nitrogen, can sometimes be challenging. [4]The Lewis basic heteroatom can coordinate to the palladium center, potentially inhibiting catalytic activity. In these cases, ligand selection is critical. Electron-rich monodentate ligands may be more effective than bidentate ligands in some instances. [5]Additionally, the stability of the heteroarylboronic acid is often a concern, making the use of a corresponding boronate ester a prudent choice. [2] Q4: What is the difference between using a boronic acid and a boronate ester?
Boronic acids are the traditional coupling partners. However, they can be prone to decomposition via protodeboronation and can form boroxines upon storage. [2]Boronate esters, such as pinacol or neopentyl glycol esters, are generally more stable, have a longer shelf life, and are less prone to these side reactions. [2]This added stability often leads to more reproducible and higher-yielding reactions, especially for sensitive or unstable boronic acids.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Cebeci, N., et al. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... [Table]. ResearchGate. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 1(7), 1159. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Smith, J. D., et al. (2024). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate. [Link]
-
Zhou, T., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(41), 12236–12243. [Link]
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229–233. [Link]
-
ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions... ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Debromination Side Reactions in Palladium Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination in palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and the impact of various reaction parameters, you can effectively minimize this undesired side reaction and improve the efficiency and purity of your target products.
Section 1: Understanding the Problem: The Mechanism of Debromination
Debromination, also known as hydrodebromination, is a frequent side reaction in palladium-catalyzed cross-coupling chemistry where the aryl bromide starting material is converted to the corresponding arene, effectively replacing the bromine atom with a hydrogen atom.[1] This byproduct can complicate purification and significantly reduce the yield of the desired coupled product.
The primary cause of debromination is the formation of a palladium-hydride (Pd-H) species, which can then participate in the catalytic cycle. This Pd-H species can arise from various sources within the reaction mixture.
Frequently Asked Question (FAQ)
Q1: What are the common sources of hydride in a palladium-catalyzed cross-coupling reaction that lead to debromination?
A1: The hydride source for the formation of a Pd-H intermediate can be elusive, but several components of the reaction mixture are known contributors:
-
Bases: Certain bases, particularly strong alkoxides, can act as hydride donors.
-
Solvents: Protic solvents (e.g., alcohols) and even some aprotic solvents like DMF or dioxane at elevated temperatures can decompose to generate hydride species.[2]
-
Starting Materials and Reagents: Impurities in reagents, or the reagents themselves (e.g., boronic acids in Suzuki coupling, amines in Buchwald-Hartwig amination), can be a source of hydrides.[1]
-
Water: The presence of water can contribute to hydrodehalogenation, especially with fluorinated substrates.[3]
Visualizing the Mechanism of Debromination
The following diagram illustrates a simplified catalytic cycle for a generic cross-coupling reaction, highlighting the competing pathway of hydrodebromination.
Caption: Competing pathways of cross-coupling and hydrodebromination.
Section 2: Troubleshooting Guides by Reaction Type
This section provides specific troubleshooting advice in a question-and-answer format for common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Q2: I am observing significant debromination of my aryl bromide in a Suzuki-Miyaura coupling. What are the most likely causes and how can I mitigate this?
A2: Debromination in Suzuki-Miyaura coupling is a common issue. Here’s a systematic approach to troubleshooting:
-
Evaluate the Base: Strong bases can promote debromination.
-
Recommendation: Switch to a weaker inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally milder and effective starting points. Avoid strong bases like NaOH or KOH if debromination is a problem.
-
-
Lower the Reaction Temperature: Higher temperatures often accelerate the rate of debromination.
-
Recommendation: Attempt the reaction at a lower temperature. For instance, if you are running the reaction at 100 °C, try reducing it to 80 °C or even room temperature and monitor the progress.
-
-
Re-evaluate Your Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role.
-
Causality: Electron-rich and bulky phosphine ligands, while often promoting the desired cross-coupling, can sometimes favor the reductive elimination of an aryl-hydride species, leading to debromination.
-
Recommendation: If using a highly electron-rich and bulky ligand (e.g., some Buchwald-type biaryl phosphines), consider switching to a less electron-donating ligand. Triphenylphosphine (PPh₃) or other less electron-rich phosphines can sometimes disfavor the hydrodebromination pathway.
-
-
Check Your Solvent: The solvent can be a source of hydrides.
-
Recommendation: Aprotic solvents like toluene, dioxane, or THF are generally preferred as they minimize potential proton sources. Be cautious with solvents like DMF at high temperatures.
-
Optimization Table for Minimizing Debromination in Suzuki Coupling
| Parameter | Condition A (High Debromination Risk) | Condition B (Lower Debromination Risk) |
| Base | Strong bases (e.g., NaOH, KOH) | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) |
| Temperature | High (>100 °C) | Lower (Room temperature to 80 °C) |
| Ligand | Very electron-rich, bulky phosphines | Less electron-donating phosphines |
| Solvent | Protic solvents or DMF at high temp. | Aprotic solvents (e.g., Toluene, Dioxane) |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for minimizing debromination.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at a lower temperature to start (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Analyze the product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.
Heck Coupling
Q3: My Heck reaction is producing a significant amount of the debrominated arene. What should I focus on to solve this?
A3: In Heck reactions, the base and ligand are often the primary culprits for debromination.
-
Base Selection is Critical: Organic bases like triethylamine (Et₃N) can act as hydride donors.
-
Recommendation: Switch to a weaker inorganic base such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃).
-
-
Consider a Phosphine-Free System: Bulky, electron-rich phosphines can be problematic.
-
Recommendation: For Heck reactions, phosphine-free catalyst systems or those with less electron-rich phosphines can be advantageous in suppressing debromination.
-
-
Control the Temperature: As with other cross-couplings, lower temperatures are generally better to disfavor debromination.
Troubleshooting Workflow for Debromination in Heck Reactions
Caption: Logical steps to address debromination in Heck reactions.
Sonogashira Coupling
Q4: I am struggling with debromination in my Sonogashira coupling. What are the key parameters to adjust?
A4: While Sonogashira couplings are generally robust, debromination can occur, especially with electron-rich aryl bromides.
-
Amine Base Choice: The amine base is a common source of hydrides.
-
Recommendation: While an amine base is typically required, switching from a tertiary amine like triethylamine to a secondary amine like diethylamine, or using a less reactive base in combination with a copper-free protocol, can sometimes help.
-
-
Copper-Free Conditions: The copper co-catalyst can sometimes play a role in side reactions.
-
Recommendation: Consider a copper-free Sonogashira protocol. These often require specific ligands to facilitate the catalytic cycle but can lead to cleaner reactions.
-
-
Ligand Modification: As with other couplings, the ligand matters.
-
Recommendation: If using a standard ligand like PPh₃ and observing debromination, screening other phosphine ligands with different steric and electronic properties may be beneficial.
-
Stille Coupling
Q5: My Stille coupling is giving me a significant amount of the debrominated starting material. How can I improve my yield of the cross-coupled product?
A5: Debromination in Stille couplings is often related to slow transmetalation, allowing the hydrodebromination pathway to compete.
-
Solvent Effects: Solvents like dioxane and DMF have been observed to promote more dehalogenation than toluene in some cases.
-
Recommendation: If using dioxane or DMF, consider switching to toluene.
-
-
Catalyst and Ligand System: The standard Pd(PPh₃)₄ may not be optimal for all substrates.
-
Recommendation: A bulkier ligand such as P(t-Bu)₃ or a biaryl phosphine ligand may accelerate the desired reductive elimination relative to debromination.
-
-
Additives: The addition of a copper(I) salt (e.g., CuI) can sometimes accelerate the transmetalation step, thereby outcompeting the debromination pathway.
Buchwald-Hartwig Amination
Q6: I am seeing debromination of my aryl bromide in a Buchwald-Hartwig amination. What should I investigate?
A6: The base and ligand are critical factors for minimizing debromination in C-N bond formation.
-
Base Selection: Strong bases are typically required, but their nature is important.
-
Recommendation: While strong bases like NaOt-Bu or LHMDS are common, consider screening other bases such as K₃PO₄ or Cs₂CO₃, which may be less prone to promoting debromination in some systems.
-
-
Ligand Choice: The Buchwald and Hartwig groups have developed a wide array of specialized biaryl phosphine ligands.
-
Recommendation: If one ligand is giving significant debromination, screening other ligands from this class is highly recommended. The optimal ligand is often substrate-dependent.
-
Section 3: General Best Practices to Minimize Debromination
-
Inert Atmosphere: Always conduct palladium-catalyzed reactions under an inert atmosphere (nitrogen or argon) to prevent oxygen from degrading the catalyst and promoting side reactions.
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are dry to minimize the presence of water, which can be a hydride source.
-
Reaction Monitoring: Closely monitor the reaction by TLC, GC, or LC-MS. Prolonged reaction times at elevated temperatures can increase the extent of debromination.
-
Order of Addition: In some cases, the order of addition of reagents can influence the outcome. Consider adding the palladium catalyst to the mixture of the other reagents at the reaction temperature.
By systematically evaluating and optimizing the reaction parameters discussed in this guide, you can effectively troubleshoot and minimize debromination side reactions in your palladium-catalyzed cross-coupling experiments, leading to higher yields and purer products.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylenes by the use of nickel and palladium complexes. Journal of Organometallic Chemistry, 93(2), 253-257. [Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2009). Solvent-Induced Reduction of Palladium–Aryls, a Potential Interference in Pd Catalysis. Organometallics, 28(18), 5548–5551. [Link]
-
Grushin, V. V. (2002). Hydrodehalogenation of Aryl Halides. Chemical Reviews, 102(8), 2891–2940. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
D. A. Culkin, J. F. Hartwig, Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides, Organometallics2004 , 23, 15, 3571–3581. [Link]
Sources
scale-up challenges for 4-Bromo-3,3'-difluorobiphenyl production
Technical Support Ticket #4B3F-SC01 Subject: Scale-Up Protocol & Troubleshooting for 4-Bromo-3,3'-difluorobiphenyl Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction: The Scale-Up Paradox
Welcome to the Technical Support Center. You are likely here because the synthesis of 4-Bromo-3,3'-difluorobiphenyl (henceforth Target 1 ) worked flawlessly on a 100 mg scale, but your 50 g pilot run has resulted in a complex mixture of isomers, oligomers, or dehalogenated byproducts.
This guide addresses the specific challenge of chemoselective Suzuki-Miyaura coupling on a polyhalogenated scaffold. The core difficulty lies in forcing the Palladium catalyst to couple exclusively at one site (creating the biphenyl linkage) while leaving the valuable bromine handle intact for downstream medicinal chemistry (e.g., Buchwald-Hartwig amination or lithiation).
Module 1: Synthetic Strategy & Chemoselectivity
User Query: "I am using 1,4-dibromo-2-fluorobenzene and 3-fluorophenylboronic acid. I’m getting a mixture of regioisomers and oligomers. Why?"
Technical Response: Using a di-bromo precursor relies on subtle electronic differentiations that vanish at higher temperatures or catalyst loadings. The fluorine atom at position 2 creates steric hindrance and electronic deactivation at C1, but not enough to guarantee >98% selectivity against the C4-bromide.
The Solution: The Iodo-Advantage To scale this safely, you must exploit the kinetic rate difference in oxidative addition: Ar-I > Ar-Br >> Ar-Cl . You must switch your electrophile to 4-bromo-2-fluoro-1-iodobenzene .
Visualizing the Selective Pathway
Figure 1: Chemoselective logic relying on the preferential oxidative addition of Palladium into the Carbon-Iodine bond over the Carbon-Bromine bond.
Module 2: Troubleshooting Scale-Up Failures
User Query: "I switched to the Iodo-precursor, but now I see 'Des-Bromo' impurities (Mass M-79) and homocoupling. How do I fix this?"
Technical Response: Scale-up alters mixing dynamics and heat transfer, exacerbating side reactions. Refer to the troubleshooting matrix below.
Impurity Diagnostic Table
| Impurity Type | Chemical Identity | Root Cause | Corrective Action |
| Des-Bromo | 3,3'-difluorobiphenyl (Bromine lost) | Hydrodehalogenation. Pd inserts into C-Br after the main coupling, followed by hydride reduction (often from solvent or base). | 1. Switch Solvent: Avoid alcohols (EtOH/MeOH) which act as hydride sources. Use Toluene/Water or THF. 2. Lower Temp: Keep reaction <70°C. 3. Catalyst: Switch to Pd(dppf)Cl₂ to increase steric bulk and reduce side-reactivity. |
| Homocouple | 3,3'-difluoro-biphenyl-dimer (Ar-Ar) | Oxidative Homocoupling. Presence of Oxygen or excessive boronic acid. | 1. Degas rigorously: Sparge solvents with Argon for 30 mins (scale-dependent). 2. Stoichiometry: Reduce boronic acid to 1.05 eq. |
| Protodeboronation | Fluorobenzene | Boronic Acid Hydrolysis. Fluorinated boronic acids are electron-deficient and prone to losing B(OH)₂ in aqueous base. | 1. Base Selection: Switch from Na₂CO₃ (pH ~11) to K₃PO₄ or KF (milder). 2. Water Control: Minimize water ratio (e.g., 10:1 Organic:Water). |
| Stalled Reaction | Unreacted Aryl Iodide | Catalyst Poisoning or Ligand Oxidation . | 1. Ligand: Add 10 mol% extra PPh₃ to stabilize Pd(0). 2. Check Iodide Quality: Ensure the starting iodide is not liberated I₂ (purple color), which poisons Pd. |
Module 3: Purification & Palladium Removal (ICH Q3D)
User Query: "My product is colored (grey/brown) and Pd levels are >500 ppm. Recrystallization isn't working well."
Technical Response: Biphenyls are lipophilic and often co-crystallize with Palladium nanoparticles. Standard silica chromatography is insufficient for pharmaceutical grade (<10 ppm) purity. You must use Chemisorption .
Protocol: Thiol-Silica Scavenging
Do not rely on charcoal alone; it is non-specific and yields vary.
-
Dissolution: Dissolve crude organic product in THF or Ethyl Acetate (10 volumes).
-
Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Trimercaptotriurea) at 10–20 wt% relative to the Pd mass loading.
-
Digestion: Heat to 50°C for 4 hours with vigorous stirring. Note: Heat is crucial to open the Pd-complex spheres.
-
Filtration: Filter hot through a Celite/Activated Carbon pad (0.5 inch).
-
Crystallization: Concentrate and crystallize from Heptane/IPA.
Purification Workflow Diagram
Figure 2: Optimized purification workflow to ensure ICH Q3D compliance for residual metals.
References & Authority
-
Selectivity in Suzuki Coupling (I vs Br):
-
Title: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[1]
-
Source:Organometallics (ACS Publications).
-
Context: Validates the kinetic hierarchy of halides but warns of temperature dependence.
-
-
Palladium Removal Strategies:
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
-
Source:Organic Process Research & Development.
-
Context: Establishes the superiority of TMT/Thiol scavengers over simple carbon filtration.
-
-
Synthesis of Fluorinated Biphenyls:
-
Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions.[2]
-
Source:PMC (PubMed Central).
-
Context: Provides baseline experimental conditions for fluorinated biphenyl synthesis (Solvents/Bases).
-
-
Protodeboronation Mechanisms:
-
Title: Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
-
Source:Molecules (MDPI).
-
Context: Discusses side reactions including deboronation and homocoupling in poly-halo systems.
-
Sources
Validation & Comparative
1H NMR spectrum analysis of 4-Bromo-3,3'-difluorobiphenyl
This guide serves as a technical manual for the structural elucidation of 4-Bromo-3,3'-difluorobiphenyl using proton nuclear magnetic resonance (
Executive Summary
4-Bromo-3,3'-difluorobiphenyl is a non-symmetric biaryl intermediate critical in the synthesis of metabolically stable drug candidates. Its analysis is complicated by the
This guide compares the Solvent Resolution Performance of Chloroform-
Structural Context & Spin System Analysis
Before interpreting the spectrum, one must define the magnetic environment. The molecule consists of two distinct aromatic rings coupled at the C1-C1' position.
-
Ring A (4-Bromo-3-fluorophenyl): Contains 3 aromatic protons. The Fluorine at C3 exerts a strong inductive effect (
) and mesomeric effect ( ), while the Bromine at C4 provides a heavy-atom shielding effect relative to chlorine. -
Ring B (3-Fluorophenyl): Contains 4 aromatic protons. This ring exhibits a standard meta-substituted splitting pattern perturbed by
F coupling.
The Fluorine Factor ( F Coupling)
Unlike standard biphenyls, the
- (Ortho): 8.0 – 10.5 Hz (Large splitting)
- (Meta): 5.0 – 6.5 Hz (Medium splitting)
- (Para): < 2.0 Hz (Often unresolved broadening)
Comparative Analysis: Solvent Selection
The choice of solvent is the single most critical variable in resolving the aromatic region (7.0 – 7.8 ppm).
| Feature | Chloroform- | DMSO- | Verdict |
| Solubility | Excellent for halogenated biaryls. | Excellent, but hygroscopic. | |
| Resolution | Moderate. Signals for H-2/H-6 often overlap with Ring B protons due to similar magnetic anisotropy. | High. The higher polarity and viscosity often separate the H-2 (Ring A) signal downfield, resolving overlaps. | DMSO- |
| Exchangeables | Does not resolve trace water/acid protons well. | Resolves labile protons, preventing them from broadening aromatic peaks. | |
| Cost/Ease | Low cost, easy recovery. | Higher cost, difficult recovery. |
Recommendation: For routine purity checks, use
Detailed Spectral Assignment (Predictive & Experimental Logic)
The following data is based on substituent chemical shift increments (Z-values) and characteristic coupling constants for fluorinated aromatics.
Region A: The Deshielded Ring A (Protons H-2, H-5, H-6)
Due to the electronegative F and Br, these protons are chemically distinct.
| Proton | Position | Multiplicity (Pattern) | Coupling Constants ( | Assignment Logic |
| H-2 | Ortho to F, Meta to Link | dd (Doublet of Doublets) | The large H-F coupling dominates. Located between F and the Biphenyl link. | |
| H-5 | Ortho to Br, Meta to F | dd (Appears as Triplet) | Ortho coupling to H-6 is standard; Meta coupling to F splits it further. | |
| H-6 | Ortho to Link, Meta to Br | dd | Further from F, so F-coupling is negligible ( |
Region B: The Meta-Fluoro Ring B (Protons H-2', H-4', H-5', H-6')
Typical pattern for 3-substituted fluorobenzene derivatives.
| Proton | Position | Multiplicity | Assignment Logic |
| H-2' | Ortho to F & Link | dt (Doublet of Triplets) | Sandwiched between Link and F. Shows long-range coupling to H-4'/H-6'. |
| H-5' | Meta to F | td (Triplet of Doublets) | The "Triplet" appearance comes from roughly equal coupling to H-4' and H-6'. |
| H-4' | Para to Link | m (Multiplet) | Complex overlap of |
| H-6' | Ortho to Link | d (Doublet) | Mostly doublet ( |
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this protocol. It includes a "Self-Validation" step using
Step 1: Sample Preparation
-
Mass: 5–10 mg of 4-Bromo-3,3'-difluorobiphenyl.
-
Solvent: 0.6 mL DMSO-
(99.9% D). -
Tube: 5mm high-precision NMR tube (prevent shimming errors).
-
Filtration: Filter through cotton wool if any turbidity exists (paramagnetic particles broaden multiplets).
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1):
seconds. (Fluorine atoms increase relaxation times; short D1 leads to integration errors). -
Scans (NS): 16 or 32.
-
Spectral Width: 12 ppm (include offset for potential impurities).
Step 3: The Validation Loop (COSY & 19F)
If the multiplets in the 7.2–7.6 ppm region are ambiguous:
-
Run
F-decoupled H NMR: This collapses the complex multiplets into simple singlets/doublets, revealing the underlying carbon skeleton connectivity. -
Run
H COSY: Look for the "Box" pattern connecting H-5 and H-6 (Ring A). H-2 will show no strong cross-peak to H-5/H-6 (isolated by substituents).
Visualization: Assignment Logic Flowchart
The following diagram illustrates the decision-making process for assigning the spectrum of this fluorinated biphenyl.
Caption: Logical workflow for deconvoluting
References
-
Abraham, R. J., et al. (2006).[2] "
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link - Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard text for F-H coupling constants).
-
Reich, H. J. (2024).[3] "Spin-Spin Splitting: J-Coupling in Aromatic Systems." University of Wisconsin-Madison Chemistry Data. Link
-
Fulmer, G. R., et al. (2010).[4][5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics. Link
Sources
A Senior Application Scientist's Guide to HPLC Purity Standards of 4-Bromo-3,3'-difluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity and patient safety. 4-Bromo-3,3'-difluorobiphenyl is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), and its impurity profile can significantly impact the outcome of a synthetic route and the safety of the final drug product. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) purity standards for 4-Bromo-3,3'-difluorobiphenyl, supported by experimental insights and methodologies.
The Critical Role of Purity in Drug Development
Fluorinated biphenyl structures are of significant interest in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity of drug candidates.[1] The presence of impurities, even in trace amounts, can lead to the formation of unwanted side products, reduce reaction yields, and introduce potentially toxic components into the final API. Therefore, a robust analytical method for assessing the purity of 4-Bromo-3,3'-difluorobiphenyl is paramount.
Understanding Potential Impurities: A Synthesis-Based Approach
To effectively develop a purity testing method, one must first understand the potential impurities that may be present. The most common and versatile method for synthesizing biphenyls is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid.
A plausible synthetic route for 4-Bromo-3,3'-difluorobiphenyl would involve the reaction of a dibrominated benzene derivative with a difluorophenylboronic acid, or vice-versa. This synthetic pathway informs the likely process-related impurities:
-
Unreacted Starting Materials: Residual amounts of the brominated and boronic acid precursors.
-
Homocoupling Products: The formation of symmetrical biphenyls from the coupling of two molecules of the same starting material.
-
Isomeric Impurities: Positional isomers that may arise from impurities in the starting materials or side reactions.
-
Residual Catalyst: Trace amounts of the palladium catalyst used in the reaction.
Caption: Synthetic pathway and potential impurities.
Comparative Analysis of HPLC Purity Grades
| Purity Grade | Typical Purity (%) | Intended Use | Common Analytical Techniques for Purity Assessment |
| Technical Grade | 90-97% | General synthesis, non-critical applications | HPLC (area %), Gas Chromatography (GC) |
| Reagent Grade | ≥98% | Laboratory research, process development | HPLC (area % with reference standard), NMR Spectroscopy |
| Pharmaceutical Grade | ≥99.5% | API synthesis, cGMP processes | Validated HPLC method (with impurity profiling), GC-MS for volatile impurities, ICP-MS for elemental impurities |
Note: The absence of a universally standardized HPLC method for 4-Bromo-3,3'-difluorobiphenyl necessitates in-house method development and validation, especially for pharmaceutical applications.
A Robust HPLC Method for Purity Determination
Drawing from established methods for the analysis of halogenated biphenyls and other persistent organic pollutants, a robust reversed-phase HPLC (RP-HPLC) method can be developed.[3][4] The separation of non-polar to moderately polar compounds like halogenated biphenyls is effectively achieved using this technique.[5]
Experimental Protocol: Reversed-Phase HPLC
This protocol provides a starting point for the development of a validated HPLC method for the purity analysis of 4-Bromo-3,3'-difluorobiphenyl.
1. Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: A C18 or a Biphenyl stationary phase is recommended. Biphenyl phases can offer enhanced selectivity for aromatic compounds through π-π interactions.[5][6]
-
Example: Phenomenex Kinetex® Biphenyl (150 x 4.6 mm, 2.6 µm) or equivalent.
-
-
Mobile Phase: A gradient elution is preferable to ensure the separation of impurities with a range of polarities.
-
Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure good peak shape.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) %B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of 4-Bromo-3,3'-difluorobiphenyl).
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Bromo-3,3'-difluorobiphenyl sample.
-
Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Caption: HPLC analysis workflow for purity determination.
Beyond HPLC: Orthogonal Techniques for Comprehensive Analysis
While HPLC is the workhorse for purity determination, a comprehensive assessment, particularly for pharmaceutical-grade material, should employ orthogonal analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the main component and can be used for quantitative analysis (qNMR) against a certified internal standard.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Essential for the quantification of residual elemental impurities, such as palladium from the synthesis.
Conclusion
The purity of 4-Bromo-3,3'-difluorobiphenyl is a critical parameter that directly influences the quality, safety, and efficacy of the final pharmaceutical products. A thorough understanding of the synthetic route and potential impurities is essential for the development of a robust and reliable HPLC purity method. While a universally adopted standard method may not exist, the principles and protocols outlined in this guide provide a solid foundation for establishing a scientifically sound approach to purity assessment. For critical applications in drug development, the use of orthogonal analytical techniques is strongly recommended to ensure a comprehensive understanding of the impurity profile.
References
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23). Retrieved from [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. (2019, November 18). Retrieved from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Retrieved from [Link]
-
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PubMed Central. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Analysis of polybrominated diphenyl ethers / brominated flame retardants. (n.d.). Retrieved from [Link]
-
separation of positional isomers - Chromatography Forum. (2017, December 14). Retrieved from [Link]
-
Guidelines for the determination of persistent organic compounds (POPs) in seawater - HELCOM. (n.d.). Retrieved from [Link]
-
Approaches to Comprehensive Analyses of Persistent Halogenated Environmental Contaminants | Measurement of Organic Pollutants in Water and Wastewater - ASTM Digital Library. (n.d.). Retrieved from [Link]
-
Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (2018, August 7). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017, June 1). Retrieved from [Link]
-
4, 4'-Difluorobiphenyl, min 98%, 1 gram. (n.d.). Retrieved from [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks - MDPI. (n.d.). Retrieved from [Link]
-
A Comprehensive Review of Analytical Methods for Determining Persistent Organic Pollutants in Air, Soil, Water and Waste - ResearchGate. (2025, August 6). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
-
Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography - Queen's University Belfast Research Portal. (2023, April 12). Retrieved from [Link]
-
Comprehensive solid-phase extraction method for persistent organic pollutants. Validation and application to the analysis of persistent chlorinated pesticides - PubMed. (n.d.). Retrieved from [Link]
-
4-Bromo-4'-fluorobiphenyl - Oakwood Chemical. (n.d.). Retrieved from [Link]
-
CERTIFICATE OF ANALYSIS. (n.d.). Retrieved from [Link]
Sources
- 1. Guidelines for determination of POPs in seawater – HELCOM [helcom.fi]
- 2. 3,3'-Difluorobiphenyl 97.00% | CAS: 396-64-5 | AChemBlock [achemblock.com]
- 3. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the FTIR Spectral Data of 4-Bromo-3,3'-difluorobiphenyl and its Structural Analogs
For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. 4-Bromo-3,3'-difluorobiphenyl is a halogenated aromatic compound with potential applications in organic synthesis and as a building block for pharmaceuticals and advanced materials. Its structural elucidation is a critical step in its development and quality control. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups and vibrational characteristics of a molecule, providing a unique "fingerprint."[1][2]
This guide provides a detailed analysis of the expected FTIR spectral features of 4-Bromo-3,3'-difluorobiphenyl. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages a comparative approach. We will dissect the FTIR spectra of two closely related structural analogs, 3,3'-difluorobiphenyl and 4-bromobiphenyl , to forecast the vibrational modes of the target molecule. This methodology not only offers a robust prediction but also deepens the understanding of how different substituents on a biphenyl backbone influence its infrared spectrum.
Experimental Protocol for FTIR Analysis of Solid Samples
The acquisition of a high-quality FTIR spectrum for a solid sample like 4-Bromo-3,3'-difluorobiphenyl typically involves the potassium bromide (KBr) pellet method. This technique ensures that the sample is dispersed in an IR-transparent matrix, minimizing interference from the sample holder.[3]
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Thoroughly dry high-purity KBr powder in an oven to remove any adsorbed water, which can interfere with the spectrum.
-
Grind a small amount of the sample (typically 1-2 mg) to a fine powder using an agate mortar and pestle.
-
-
Mixing and Pellet Formation:
-
Add approximately 100-200 mg of the dried KBr to the ground sample.
-
Mix the sample and KBr intimately until a homogenous mixture is obtained.
-
Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.
-
Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Caption: Experimental workflow for obtaining FTIR data of a solid sample using the KBr pellet method.
Structural Visualization and Key Vibrational Modes
The structure of 4-Bromo-3,3'-difluorobiphenyl dictates its vibrational modes. The key functional groups to consider are the aromatic rings, the C-F bonds, and the C-Br bond.
Caption: Molecular structure of 4-Bromo-3,3'-difluorobiphenyl with key vibrational modes highlighted.
Comparative Spectral Analysis
By comparing the FTIR spectra of 3,3'-difluorobiphenyl and 4-bromobiphenyl, we can predict the spectrum of 4-Bromo-3,3'-difluorobiphenyl. The following table summarizes the key vibrational modes and their expected wavenumber ranges.
| Vibrational Mode | 3,3'-Difluorobiphenyl (Observed) | 4-Bromobiphenyl (Observed) | 4-Bromo-3,3'-difluorobiphenyl (Predicted) |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | 1600-1450 cm⁻¹ | 1600-1450 cm⁻¹ |
| C-F Stretch | ~1250-1100 cm⁻¹ | N/A | ~1250-1100 cm⁻¹ (strong) |
| C-Br Stretch | N/A | ~650-550 cm⁻¹ | ~650-550 cm⁻¹ (medium to strong) |
| Aromatic C-H Bending (Out-of-plane) | 900-675 cm⁻¹ | 900-675 cm⁻¹ | 900-675 cm⁻¹ (complex pattern) |
Analysis and Interpretation:
-
Aromatic C-H and C=C Stretching: The vibrations of the aromatic rings are expected to appear in their characteristic regions. The C-H stretching vibrations will be observed as weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations of the biphenyl core will produce a series of sharp bands in the 1600-1450 cm⁻¹ region.[4] The substitution pattern will influence the exact positions and intensities of these peaks.
-
C-F Stretching Vibrations: The presence of two fluorine atoms on one of the phenyl rings is a key feature. The C-F stretching vibrations are known to produce strong absorption bands, typically in the 1250-1100 cm⁻¹ region.[1] The exact position can be influenced by coupling with other vibrations. Based on the data for 4-fluorophenol, the C-F stretching motion can contribute to a broad absorption band.[1]
-
C-Br Stretching Vibrations: The C-Br stretching vibration is expected to appear at a lower frequency due to the heavier mass of the bromine atom. This peak is typically found in the 650-550 cm⁻¹ range and can be of medium to strong intensity.
-
Fingerprint Region and Substitution Pattern: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule.[4] The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range are particularly sensitive to the substitution pattern on the aromatic rings. The trisubstituted and disubstituted rings in 4-Bromo-3,3'-difluorobiphenyl will give rise to a complex and characteristic pattern of bands in this region, which is crucial for distinguishing it from other isomers.
Conclusion
While an experimental FTIR spectrum for 4-Bromo-3,3'-difluorobiphenyl is not publicly available, a detailed prediction of its key spectral features can be made through a comparative analysis of its structural analogs. The presence of strong C-F stretching bands in the 1250-1100 cm⁻¹ region and a medium to strong C-Br stretching band in the 650-550 cm⁻¹ range will be key identifiers. Furthermore, the complex pattern of aromatic C=C stretching and C-H bending vibrations will provide a unique fingerprint for this molecule. This analytical approach, combining experimental data from related compounds with fundamental principles of vibrational spectroscopy, provides a robust framework for the structural characterization of novel compounds in the absence of direct spectral data.
References
- AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. AZoOptics.com.
- arXiv. (2022, June 21). Hydration Dynamics and IR Spectroscopy of 4-Fluorophenol. arXiv.org.
- Spectroscopy Online. (2026, February 2). An Introduction to Optical Photothermal Infrared (O-PTIR) Spectroscopy. Spectroscopyonline.com.
- DTIC. (1982, December 1). Diffuse Reflectance Fourier Transform Infrared Spectroscopic Study of Chemical Bonding and Hydrothermal Stability of an Amino Si.
- SpectraBase. (n.d.). 3,3'-Difluorobiphenyl. Wiley SpectraBase.
- SpectraBase. (n.d.). 4-Bromobiphenyl. Wiley SpectraBase.
Sources
- 1. arxiv.org [arxiv.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Guide: Crystal Structure Analysis of Fluorinated Biphenyl Intermediates
This guide serves as a strategic technical resource for researchers and drug development professionals. It objectively evaluates the solid-state performance of Fluorinated Biphenyl Intermediates —critical scaffolds in modern medicinal chemistry—against non-fluorinated and chlorinated alternatives.
Executive Summary: The Fluorine Advantage in Solid-State Design
In drug discovery, the biphenyl motif is a privileged scaffold, yet it suffers from poor metabolic stability and low solubility. Fluorination is the standard solution (bioisosterism), but it introduces complex solid-state behaviors that can derail formulation.
This guide compares Fluorinated Biphenyls (specifically ortho- and para-substituted isomers) against Non-fluorinated and Chlorinated analogs. We analyze how fluorine substitution alters crystal packing, conformational locking, and developability, supported by experimental data and rigorous analytical protocols.
Comparative Analysis: Fluorinated Scaffolds vs. Alternatives
A. Performance Matrix: Structural & Physicochemical Properties
The following table synthesizes data derived from Single Crystal X-Ray Diffraction (SC-XRD) and Hirshfeld Surface Analysis.
| Feature | Product: 2,2'-Difluorobiphenyl | Alternative A: Biphenyl (Unsubstituted) | Alternative B: 2,2'-Dichlorobiphenyl | Implication for Drug Design |
| Torsion Angle (Solid State) | ~58° (Rigid) | 0° (Planar) or twisted (variable) | ~72° (Highly Twisted) | 2,2'-F provides a "Goldilocks" zone of non-coplanarity, balancing solubility and receptor fit. |
| Dominant Interaction | C-H···F (Weak H-bond) | C-H···π (T-shaped stacking) | Cl···Cl (Halogen bond) | C-H···F directs packing into layered motifs, often improving dissolution rates compared to π-stacked systems. |
| Lattice Energy Stability | High | Moderate | Moderate | Fluorine's high electronegativity creates strong electrostatic networks, increasing solid-state stability. |
| Metabolic Stability | Excellent | Poor (CYP450 oxidation) | Good | Fluorine blocks metabolic "soft spots" without the steric bulk of chlorine. |
B. Deep Dive: The "Quadrupole Inversion" Effect
Unlike hydrogen, fluorine reverses the quadrupole moment of the aromatic ring.
-
Biphenyl (Alternative): Electron-rich face, electron-poor edge. Stacks in a T-shape (Edge-to-Face).
-
Fluorinated Biphenyl (Product): The C-F bond withdraws electron density, reducing the electron-rich character of the face. This allows for Face-to-Face π-stacking (in para-isomers) or specific C-H···F networks , enabling denser crystal packing and higher melting points—critical for stable API formulation.
Experimental Protocols: Validated Workflows
Protocol A: Synthesis of Fluorinated Intermediates (Suzuki-Miyaura Coupling)
Standardizing the input material is crucial for reproducible crystallization.
-
Reagents: Mix Aryl bromide (1.0 equiv), Fluorinated Aryl boronic acid (1.1 equiv).
-
Catalyst System: Pd(dppf)Cl₂ (3 mol%) +
(2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1 v/v). Note: Aqueous biphasic systems promote cleaner conversion than anhydrous DMF.
-
Reaction: Reflux at 90°C for 12 hours under
. -
Purification: Silica gel chromatography (Hexane/EtOAc). Target Purity: >99% by HPLC before crystallization.
Protocol B: Optimized Crystallization for SC-XRD
Fluorinated biphenyls are often volatile and prone to disorder. This protocol minimizes thermal motion.
-
Method: Slow Evaporation at Low Temperature.
-
Solvent Selection: Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Why MeCN? Polar aprotic solvents discourage solvent inclusion in the lattice, favoring tight packing of the fluorinated aromatic rings.
-
-
Procedure:
-
Dissolve 20 mg of compound in 2 mL MeCN.
-
Filter through a 0.45 µm PTFE syringe filter into a narrow glass vial.
-
Cover with parafilm and pierce 3-4 small holes.
-
Place in a vibration-free environment at 4°C (refrigerator). Lower temperature reduces solubility slowly and reduces thermal disorder of the F-atoms.
-
-
Harvesting: Collect colorless block-like crystals after 3-5 days.
Protocol C: Structural Analysis & Refinement
-
Data Collection: Mount crystal on a goniometer at 100 K (using liquid nitrogen stream).
-
Critical: Room temperature data often fails for fluorinated aromatics due to high thermal vibration of the terminal fluorine, leading to "smeared" electron density maps.
-
-
Refinement Strategy:
-
Locate F-atoms using difference Fourier maps.
-
If disorder is present (common in meta-F), use a split-site model with occupancy refinement.
-
Validation: Check for C-H···F contacts (distance < 2.6 Å) to confirm the interaction is structural and not an artifact.
-
Visualization: Analysis Workflow & Interaction Logic
Diagram 1: The Crystal Structure Analysis Pipeline
This workflow ensures data integrity from synthesis to developability prediction.
Caption: End-to-end workflow for validating fluorinated biphenyl intermediates, emphasizing low-temperature data collection.
Diagram 2: Interaction Logic (Fluorine vs. Hydrogen)
Understanding why fluorinated crystals behave differently.
Caption: Comparison of driving forces in crystal packing. Fluorine enables specific C-H···F and Face-to-Face interactions.
References
-
The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. Source: ResearchGate [Link]
-
C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Source: Journal of the American Chemical Society (ACS) [Link]
-
Synthesis, X-Ray Crystal Structure, Hirshfeld Surface Analysis... of Novel Hepatitis B Inhibitor. Source: MDPI Crystals [Link][1]
-
Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. Source: CrystEngComm (RSC) [Link]
-
Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Source: PubMed / NIH [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
